4-Methylphenyl formate 4-Methylphenyl formate
Brand Name: Vulcanchem
CAS No.: 1864-97-7
VCID: VC21197751
InChI: InChI=1S/C8H8O2/c1-7-2-4-8(5-3-7)10-6-9/h2-6H,1H3
SMILES: CC1=CC=C(C=C1)OC=O
Molecular Formula: C8H8O2
Molecular Weight: 136.15 g/mol

4-Methylphenyl formate

CAS No.: 1864-97-7

Cat. No.: VC21197751

Molecular Formula: C8H8O2

Molecular Weight: 136.15 g/mol

* For research use only. Not for human or veterinary use.

4-Methylphenyl formate - 1864-97-7

Specification

CAS No. 1864-97-7
Molecular Formula C8H8O2
Molecular Weight 136.15 g/mol
IUPAC Name (4-methylphenyl) formate
Standard InChI InChI=1S/C8H8O2/c1-7-2-4-8(5-3-7)10-6-9/h2-6H,1H3
Standard InChI Key NEIANUMOAXBNRT-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)OC=O
Canonical SMILES CC1=CC=C(C=C1)OC=O

Introduction

Basic Information and Identification

4-Methylphenyl formate is an organic compound belonging to the class of phenol esters, formed by the esterification of formic acid with 4-methylphenol (p-cresol). It features a characteristic aromatic structure with a methyl group in the para position of the phenyl ring and a formate ester functional group .

Nomenclature and Identifiers

The compound is known by several names in scientific literature and commercial contexts. Table 1 presents the standard identifiers and alternative nomenclature.

ParameterValue
IUPAC Name(4-methylphenyl) formate
Common Synonymsp-Cresyl formate, p-Tolyl formate, Formic acid 4-methylphenyl ester, para-cresyl formate
CAS Registry Number1864-97-7
Molecular FormulaC8H8O2
Molecular Weight136.15 g/mol
InChIInChI=1S/C8H8O2/c1-7-2-4-8(5-3-7)10-6-9/h2-6H,1H3
InChIKeyNEIANUMOAXBNRT-UHFFFAOYSA-N
SMILESCC1=CC=C(C=C1)OC=O

Table 1: Nomenclature and identification parameters for 4-Methylphenyl formate

Physical and Chemical Properties

4-Methylphenyl formate exists as a colorless liquid at room temperature with a pleasant floral odor profile. Its physical and chemical properties make it suitable for various applications in chemical synthesis and the fragrance industry .

Physical Properties

The physical characteristics of 4-Methylphenyl formate are summarized in Table 2, providing essential data for handling and processing this compound.

PropertyValueMethod
Physical StateColorless liquidObservation
Melting Point112 °CExperimental
Boiling Point107 °C (at 30 Torr)Experimental
Density1.071 ± 0.06 g/cm³Predicted
Odor DescriptionLily-Jasmin-Lilac type odorSensory analysis
Water SolubilityVery slightly solubleExperimental
Log P1.696Estimated
Exact Mass136.052429494 DaComputed

Table 2: Physical properties of 4-Methylphenyl formate

Chemical Properties

4-Methylphenyl formate demonstrates chemical properties characteristic of aromatic esters. It contains a formate ester linkage that can undergo various chemical transformations .

PropertyValueReference
XLogP32.5Computed by XLogP3 3.0
Hydrogen Bond Donor Count0Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count2Computed by Cactvs 3.4.8.18
Rotatable Bond Count2Computed by Cactvs 3.4.8.18
SolubilitySoluble in alcohols and oilsExperimental

Table 3: Chemical properties of 4-Methylphenyl formate

Synthesis Methods

Several synthetic routes exist for the preparation of 4-Methylphenyl formate, with esterification being the most common approach.

Laboratory Synthesis

The primary method for synthesizing 4-Methylphenyl formate involves the esterification of formic acid with 4-methylphenol (p-cresol). This reaction typically requires an acid catalyst to proceed efficiently .

The reaction can be represented as:

4-Methylphenol + Formic acid → 4-Methylphenyl formate + Water

The synthesis typically employs a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is often conducted under reflux conditions to drive the equilibrium toward product formation by removing water .

Referenced Synthesis Procedures

A specific synthesis procedure for 4-Methylphenyl formate has been documented in Chemical and Pharmaceutical Bulletin (1984, Volume 32, page 5044). This publication (DOI: 10.1248/cpb.32.5044) provides detailed experimental conditions for the preparation of this compound .

Chemical Reactions and Behavior

4-Methylphenyl formate can participate in various chemical reactions typical of esters, particularly those involving the formate group.

Hydrolysis

As with most esters, 4-Methylphenyl formate undergoes hydrolysis under acidic or basic conditions, yielding formic acid and 4-methylphenol :

4-Methylphenyl formate + H2O → Formic acid + 4-Methylphenol

This reaction occurs more rapidly under basic conditions (saponification) compared to acidic hydrolysis .

Transesterification

4-Methylphenyl formate can undergo transesterification reactions with alcohols in the presence of appropriate catalysts, leading to the formation of different formate esters .

Reduction

Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the formate group to form 4-methylbenzyl alcohol, although this transformation would require careful control of reaction conditions .

Analytical Methods and Characterization

Several analytical techniques are employed for the identification, quantification, and purity assessment of 4-Methylphenyl formate.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) represents an effective method for analyzing 4-Methylphenyl formate. Specific conditions for HPLC analysis have been documented using Newcrom R1 columns .

The mobile phase typically consists of acetonitrile, water, and phosphoric acid. For mass spectrometry applications, phosphoric acid can be replaced with formic acid to maintain compatibility with MS detection systems .

This HPLC method is scalable and suitable for:

  • Impurity isolation

  • Preparative separation

  • Pharmacokinetic studies

Spectroscopic Methods

Standard spectroscopic techniques used for characterization include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy

  • Mass spectrometry

These methods provide structural confirmation and purity assessment of 4-Methylphenyl formate samples .

Applications and Uses

4-Methylphenyl formate has several applications across different industries, leveraging its aromatic properties and chemical reactivity.

Fragrance and Flavor Industry

The compound's pleasant lily-jasmine-lilac odor profile makes it valuable in the fragrance industry. It contributes floral notes to perfume compositions and can be used in scented products .

Chemical Synthesis

Comparison with Related Compounds

4-Methylphenyl formate belongs to a broader family of aromatic esters and shares structural similarities with several related compounds.

Structural Analogs

Comparing 4-Methylphenyl formate with related compounds provides insights into structure-property relationships within this chemical class:

CompoundStructural DifferenceKey Property Distinction
Methyl formateMethyl group replaces 4-methylphenyl groupLower boiling point, higher volatility
Phenyl formateLacks methyl substituent on phenyl ringDifferent odor profile, slightly different reactivity
4-Methylphenyl acetateAcetate group instead of formateHigher stability, different fragrance profile
2-Methylphenyl formateMethyl group in ortho positionDifferent spatial arrangement affecting properties
3-Methylphenyl formateMethyl group in meta positionDifferent spatial arrangement affecting properties

Table 4: Comparison of 4-Methylphenyl formate with structurally related compounds

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator